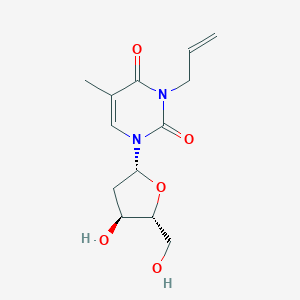

N(3)-Allylthymidine

Description

Context as a Modified Nucleoside Analog

Nucleoside analogs are chemically modified nucleosides that mimic the structure and function of natural nucleosides like adenosine (B11128), cytidine, uridine (B1682114), and guanosine, which serve as fundamental building blocks for DNA and RNA synthesis. azolifesciences.com These synthetic molecules are designed to interfere with cellular or viral replication by disrupting DNA/RNA synthesis or inhibiting enzymes involved in nucleoside metabolism. azolifesciences.comnih.gov N(3)-Allylthymidine falls into this category, representing a thymidine (B127349) derivative where a 2-propenyl (allyl) group is attached to the nitrogen atom at the 3-position of the thymine (B56734) base. ontosight.ai This specific N3 modification can alter the molecule's flexibility and hydrophobicity, thereby influencing its ability to interact with biological targets. ontosight.ai

Historical Development and Academic Interest in Pyrimidine (B1678525) Nucleoside Modifications

The field of nucleoside analog development has a rich history, driven by the continuous academic interest in modifying nucleosides for various therapeutic applications, particularly in antiviral and anticancer research. azolifesciences.comnih.gov Early efforts focused on structural modifications to the nucleoside scaffold, including changes to the sugar moiety or the heterocyclic base. nih.gov Pyrimidine nucleosides, in particular, have been a fertile ground for such modifications. Researchers have explored various positions on the pyrimidine ring and the sugar moiety to synthesize derivatives with altered biological activities. Examples include C-5 alkynyl pyrimidine nucleoside derivatives that inhibit mycobacterial growth mdpi.com, and modifications at the C2, C5, or C6 positions of uracil (B121893) bases using transition metal-catalyzed cross-coupling reactions. mdpi.com

Specific interest has been directed towards N3-substituted pyrimidine nucleosides. For instance, N3-substituted uridine derivatives have been synthesized and evaluated for their biological effects, including central nervous system depressant activities. researchgate.netresearchgate.net Similarly, thymidine modified at the N3 position with various alkyl or benzyl (B1604629) groups has been synthesized and studied. Research has shown that N3-substituted thymidine analogs can maintain marked substrate activity for cytosolic thymidine kinase-1 (TK-1), an enzyme critical for nucleoside phosphorylation, with phosphorylation rates varying depending on the substituent. researchgate.net This continued exploration of pyrimidine nucleoside modifications underscores their importance as a versatile class of compounds in medicinal chemistry.

Overview of Research Significance in Biochemical and Molecular Investigations

This compound holds significant research importance in biochemical and molecular investigations due to its potential to act as a probe or therapeutic agent. Its primary areas of investigation include its potential as an antiviral and anticancer agent. ontosight.aiazolifesciences.com The proposed mechanisms of action often involve the inhibition of viral DNA polymerases or the incorporation of the analog into nascent DNA or RNA chains, leading to chain termination or the induction of mutations. ontosight.aiazolifesciences.comnih.gov This interference with nucleic acid synthesis is particularly relevant in rapidly dividing cells, such as cancer cells, or in viral replication processes. ontosight.aiazolifesciences.com

Beyond its direct therapeutic potential, modified nucleosides like this compound serve as invaluable chemical tools in chemical biology. They enable researchers to probe and understand complex biological systems and processes at a molecular level. csic.esrsc.orgnih.gov For example, specific modifications can be used for RNA labeling and chemical sequencing, allowing for precise identification of modification sites and mapping of cellular processes. nih.govrsc.org The study of this compound contributes to the broader understanding of how structural modifications to nucleosides impact their interactions with biological machinery, offering insights into enzyme kinetics, nucleic acid structure, and cellular pathways.

A notable research finding regarding N3-substituted thymidine analogs, including those with allyl groups, relates to their interaction with cytosolic thymidine kinase-1 (TK-1). Studies have indicated that N3-methyl-, ethyl-, propynyl-, n-butyl-, and benzyl-thymidine derivatives exhibit substrate activity for TK-1. researchgate.net This enzymatic interaction is crucial for the cellular activation of nucleoside analogs.

Table 1: Substrate Activity of N3-Substituted Thymidine Analogs for Cytosolic Thymidine Kinase-1 (TK-1)

| N3-Substituent | Phosphorylation Rate (% of Unsubstituted Thymidine) researchgate.net |

| Methyl | 27 - 102 |

| Ethyl | 27 - 102 |

| Propynyl | 27 - 102 |

| n-Butyl | 27 - 102 |

| Benzyl | 27 - 102 |

| Allyl | Not explicitly quantified in this snippet, but implied to maintain activity. researchgate.net |

Note: In an interactive environment, this table would allow for sorting or filtering based on substituent or phosphorylation rate.

Structure

2D Structure

3D Structure

Properties

CAS No. |

103951-14-0 |

|---|---|

Molecular Formula |

C13H18N2O5 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3-prop-2-enylpyrimidine-2,4-dione |

InChI |

InChI=1S/C13H18N2O5/c1-3-4-14-12(18)8(2)6-15(13(14)19)11-5-9(17)10(7-16)20-11/h3,6,9-11,16-17H,1,4-5,7H2,2H3/t9-,10+,11+/m0/s1 |

InChI Key |

FDFUWYFRQHCDMI-HBNTYKKESA-N |

SMILES |

CC1=CN(C(=O)N(C1=O)CC=C)C2CC(C(O2)CO)O |

Isomeric SMILES |

CC1=CN(C(=O)N(C1=O)CC=C)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)CC=C)C2CC(C(O2)CO)O |

Other CAS No. |

103951-14-0 |

Synonyms |

N(3)-allylthymidine |

Origin of Product |

United States |

Molecular Recognition and Interaction Mechanisms of N 3 Allylthymidine

Enzymatic Interactions and Inhibition Mechanisms (In Vitro)

N(3)-Allylthymidine has been investigated for its potential as an antiviral agent. wikipedia.org Its mechanism of action in this context is hypothesized to involve the inhibition of viral DNA polymerases or its incorporation into viral DNA, leading to chain termination. wikipedia.org

Nucleoside analogs typically act as inhibitors of DNA polymerases after being phosphorylated to their triphosphate forms. These active triphosphate metabolites can then compete with natural deoxyribonucleoside triphosphates (dNTPs) for binding to the polymerase active site (competitive inhibition). Additionally, if incorporated into the growing DNA strand, many nucleoside analogs lack a free 3'-hydroxyl group, which is essential for the addition of subsequent nucleotides, thus leading to chain termination.

While the general mechanisms of DNA polymerase inhibition by nucleoside analogs are well-understood, specific in vitro kinetic data, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound or its triphosphate form against various DNA polymerases, are not explicitly reported in the consulted literature.

This compound has been explored in antiviral research, particularly against viruses like Human Immunodeficiency Virus (HIV) and herpesviruses, which rely on viral DNA polymerases for their replication. wikipedia.org Antiviral nucleoside analogs commonly target these viral polymerases due to their crucial role in the viral life cycle. For instance, Zidovudine (AZT), an early anti-HIV drug, is a nucleoside reverse transcriptase inhibitor (NRTI) that, upon phosphorylation, acts as a chain terminator by inhibiting HIV reverse transcriptase. Similarly, drugs like acyclovir, ganciclovir, and cidofovir (B1669016) are nucleoside analogs that, once activated by viral or cellular kinases, inhibit herpes simplex virus (HSV) and human cytomegalovirus (HCMV) DNA polymerases, often by competitive inhibition with natural dNTPs and/or by causing chain termination. khanacademy.org

Although this compound is considered a potential antiviral agent against these viral pathogens wikipedia.org, specific quantitative data (e.g., Ki or IC50 values) for its inhibitory effects on HIV reverse transcriptase or herpesvirus DNA polymerases (such as those from HSV or HCMV) are not available in the readily accessible scientific literature. The proposed mechanism aligns with that of other nucleoside analogs, but direct experimental evidence for this compound's potency against these specific viral enzymes is not provided in the search results.

Inhibition of DNA Polymerases

Bacterial DNA Polymerase III (e.g., Gram-Positive Eubacteria)

This compound and related N-3 alkyl-substituted derivatives have been investigated for their inhibitory effects on bacterial DNA polymerase III (Pol III), particularly in Gram-positive eubacteria. In low GC-content Gram-positive bacteria, PolC serves as the catalytic subunit of DNA polymerase III, which is essential for chromosomal DNA replication.

A class of compounds known as 6-anilinouracils, which includes N-3 alkyl-substituted derivatives such as ethyl and allyl forms, are selective inhibitors of Gram-positive bacterial DNA polymerase III. These compounds function by competing with deoxynucleotide triphosphate (dNTP) binding at the active site of PolC. This competitive inhibition is facilitated by the formation of hydrogen bonds with the nucleotide present in the templating strand of DNA, which is positioned for the next replication step by the polymerase.

Studies have shown that hydrophilic methoxyalkyl and hydroxyalkyl derivatives of N-3 alkyl-substituted 6-anilinouracils exhibit significant inhibitory activity against relevant Gram-positive bacterial DNA polymerase IIIs, with Ki values ranging from 0.4 to 2.8 µM. These derivatives also demonstrate antimicrobial activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant staphylococci and vancomycin-resistant enterococci, with minimum inhibitory concentrations (MICs) between 0.5 and 15 µg/ml. The N-3 substitution on the anilinouracil platform can enhance both antibacterial and anti-Pol III activities, with ethyl and allyl substitutions showing maximal effects.

Table 1: Inhibitory Activity of N-3 Alkyl-Substituted 6-Anilinouracil Derivatives Against Gram-Positive Bacterial DNA Polymerase III

| Derivative Type | Ki Range (µM) | MIC Range (µg/ml) | Target |

| Hydroxyalkyl | 0.4 - 2.8 | 0.5 - 15 | Gram-Positive Bacterial DNA Polymerase III, Gram-Positive Bacteria |

| Methoxyalkyl | 0.4 - 2.8 | 0.5 - 15 | Gram-Positive Bacterial DNA Polymerase III, Gram-Positive Bacteria |

Mitochondrial DNA Polymerase Gamma (POLG)

Mitochondrial DNA Polymerase Gamma (POLG) is the sole known DNA polymerase found in human mitochondria, playing a critical role in mitochondrial DNA (mtDNA) replication and repair. POLG is a nuclear-encoded enzyme whose integrity is essential for maintaining mitochondrial function.

Nucleoside analogs have been observed to cross-react with POLG, leading to the inhibition of mitochondrial DNA replication. For instance, alovudine, a dideoxynucleoside analog of thymidine (B127349), has been shown to inhibit mtDNA polymerase activity through its 5'-triphosphate metabolite. Given that this compound is also a nucleoside analog structurally related to thymidine, it possesses the potential for interaction with mitochondrial DNA polymerase gamma. Such interactions could impact mtDNA replication, a mechanism relevant to the broader class of nucleoside analogs.

Stereochemical Requirements for Polymerase Substrate Recognition and Inhibition

The stereochemical configuration of nucleoside analogs, including this compound, significantly influences their recognition by polymerases and their potential for inhibition. The presence of the allyl group at the N3 position of thymidine introduces elements of flexibility and hydrophobicity, which can alter the molecule's interaction profile with biological targets, including DNA polymerases.

Research into the synthesis and hybridization properties of β- and α-oligodeoxynucleotides containing β- and α-1-(3-C-allyl-2-deoxy-D-erythro-pentofuranosyl)thymine has demonstrated the impact of stereochemistry on nucleic acid stability. While β-oligodeoxynucleotides (ODNs) containing β-3′-C-allylthymidine showed moderately reduced thermal stability when forming duplexes with both DNA and RNA, α-ODNs containing α-3′-C-allylthymidine exhibited significantly increased thermal stabilities compared to their corresponding β-ODN reference duplexes. This highlights that the specific stereochemical arrangement of modifications, such as the allyl group, can profoundly affect the stability and recognition of nucleic acid structures, which in turn influences how polymerases interact with these modified substrates or inhibitors.

Interaction with Reverse Transcriptases

This compound has been explored for its potential as an antiviral agent, particularly against viruses like HIV and herpesviruses that depend on thymidine for their replication. The mechanism of action for such nucleoside analogs often involves the inhibition of viral DNA polymerases or their incorporation into viral DNA, leading to chain termination.

Reverse transcriptases (RTs), such as HIV-1 reverse transcriptase, are crucial enzymes for retroviruses, responsible for converting the viral RNA genome into double-stranded DNA. This process involves RNA-dependent DNA polymerization, RNase H activity, and DNA-dependent DNA polymerization. Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a well-established class of antiviral drugs that function as chain terminators. These inhibitors typically lack a hydroxyl group at the 3′ ribose position or have a substituted sugar, preventing the addition of subsequent nucleotides by reverse transcriptase and thereby stalling the replication process.

Given that this compound is a nucleoside analog with reported potential antiviral activity against HIV, its interaction with reverse transcriptases is a relevant area of study. Its structural modification may enable it to act as a substrate for viral reverse transcriptases, leading to its incorporation into the growing DNA strand and subsequent chain termination, similar to the mechanism of action observed for other NRTIs.

Modulation of Other Nucleoside-Metabolizing Enzymes

Specific modifications at the N-3 position of thymidine can impact its recognition and processing by these enzymes. For instance, N-3 substituted thymidine derivatives, including those with methyl, ethyl, propynyl, n-butyl, benzyl (B1604629), or 2,3-dihydroxypropyl groups, have been synthesized and shown to maintain notable substrate activity for cytosolic thymidine kinase-1 (TK-1). The phosphorylation rates for these modified thymidines ranged between 27% and 102% compared to unsubstituted thymidine. This indicates that the N-3 allyl modification in this compound could similarly affect its interaction with TK-1 and other enzymes involved in nucleoside metabolism, influencing its cellular uptake, phosphorylation, and ultimately, its biological efficacy. The expression levels of genes encoding nucleoside-metabolizing enzymes can correlate with clinical outcomes and influence the response to nucleoside analog treatments.

Table 2: Substrate Activity of N-3 Substituted Thymidine Analogs for Cytosolic Thymidine Kinase-1 (TK-1)

| N-3 Substituent | Phosphorylation Rate (% of Unsubstituted Thymidine) |

| Methyl | 27% - 102% (range for various derivatives) |

| Ethyl | 27% - 102% (range for various derivatives) |

| Propynyl | 27% - 102% (range for various derivatives) |

| n-Butyl | 27% - 102% (range for various derivatives) |

| Benzyl | 27% - 102% (range for various derivatives) |

| 2,3-Dihydroxypropyl | 27% - 102% (range for various derivatives) |

Analysis of Non-Covalent Binding Interactions

Non-covalent interactions are fundamental forces governing molecular recognition, stability, and function in biological systems. These interactions are crucial in processes such as protein folding, drug-receptor binding, and enzyme-substrate binding. The chemical structure of this compound, particularly the presence of the allyl group, introduces specific characteristics that can influence its non-covalent binding interactions. The allyl group imparts a degree of flexibility and hydrophobicity to the molecule, which are critical factors in determining how it interacts with biological targets.

Hydrogen Bonding Networks at Binding Interfaces

Hydrogen bonding is a particularly important type of non-covalent interaction in biological systems, playing a dominant role in the specificity of molecular recognition. These bonds are formed between a hydrogen atom covalently linked to an electronegative atom (such as nitrogen, oxygen, or fluorine) and another electronegative atom. Hydrogen bond networks, which are webs of interconnected hydrogen bonds, are essential for stabilizing protein structures and are implicated in processes like enzyme activation and allostery.

At binding interfaces, such as those between an enzyme and its substrate or inhibitor, hydrogen bonding networks are critical for forming stable complexes. For example, specific inhibitors of bacterial DNA polymerase III (PolC) are known to form hydrogen bonds with the templating nucleotide within the enzyme's active site. These interactions are crucial for the competitive inhibition mechanism, where the inhibitor effectively mimics or displaces the natural dNTP substrate by establishing favorable hydrogen bond contacts. Ligand binding can perturb existing inter-residue interactions and shift hydrogen bond networks, leading to a redistribution of energy within the protein and influencing its function. The precise nature and geometry of these hydrogen bonds, including bond length and angle, are key determinants of binding strength and specificity.

Structure Activity Relationship Sar Studies of N 3 Allylthymidine Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for N(3)-Allylthymidine derivatives employs both experimental and computational approaches to correlate structural changes with observed biological outcomes.

Experimental methodologies form the cornerstone of SAR studies, providing empirical data on the biological effects of N3-allyl substitution. Biochemical assays are frequently employed to assess the activity of N3-substituted thymidine (B127349) analogues against specific enzymes, such as thymidine kinase 1 (TK1). nih.gov These in vitro enzymatic assays measure phosphorylation rates, offering insights into how structural modifications affect substrate recognition and catalytic efficiency. nih.gov

Beyond enzymatic studies, pharmacological tests in animal models have been utilized to evaluate the central nervous system (CNS) effects of N3-allylthymidine (N3-ATd) and N3-allyluridine (N3-AUd). Indices such as hypnotic activity, potentiation of pentobarbital-induced sleep, spontaneous activity, and motor incoordination have been used to characterize the pharmacological profiles of these nucleoside analogs. guidetopharmacology.orgepa.gov For instance, N3-ATd and N3-AUd were found to potentiate pentobarbital-induced sleep in a dose-dependent manner when administered intracerebroventricularly in mice. guidetopharmacology.org

Computational and in silico methods complement experimental approaches by providing molecular-level insights and predictive capabilities for SAR analysis. Molecular docking simulations are a key tool, used to predict the binding affinity and orientation of N3-substituted derivatives within enzyme active sites. For example, such simulations have been employed to understand the interaction of N3-substituted uridine (B1682114) derivatives with cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and adenosine (B11128) kinase enzymes. guidetopharmacology.org These methods help in identifying critical interactions between the ligand and the target protein, informing the design of new derivatives with enhanced activity or selectivity. Quantitative Structure-Activity Relationship (QSAR) models are also generally applied to establish mathematical relationships between molecular descriptors and biological activities, enabling the prediction of activity for novel compounds. wikipedia.org

Experimental Approaches for Correlating Structural Modifications with Biological Effects

Influence of N3-Allyl Substitution on Biochemical Activities

The introduction of an allyl group at the N3 position of thymidine significantly alters the molecule's biochemical interactions and its influence on cellular processes. fishersci.se

The N3-allyl modification can profoundly affect the binding affinity and specificity of this compound and its derivatives for various enzymes. As a nucleoside analog, this compound's altered chemical and biological properties potentially influence its interaction with enzymes and its subsequent incorporation into DNA. fishersci.se Studies on N3-substituted thymidine analogues have shown that their phosphorylation rates by cytosolic thymidine kinase 1 (TK1) are generally low compared to that of unsubstituted thymidine. nih.gov Human TK1 exhibits a narrow substrate specificity, primarily phosphorylating deoxythymidine (dT) and deoxyuridine, yet it can accommodate large substitutions at the 3-position of the pyrimidine (B1678525) ring. citeab.com This suggests that while the N3-allyl group introduces a steric bulk, compensatory interactions within the enzyme's binding pocket might occur. citeab.com

In contrast to human TK1, viral thymidine kinases often possess a broader substrate specificity, which is exploited in the design of antiviral prodrugs. However, modifications at the N3 position of certain nucleoside analogs, such as 3'-fluoro-3'-deoxythymidine (FLT) and 1-beta-D-arabinosylthymine (ara-T), have been observed to decrease their antiviral and cytostatic activities. This reduction in activity often correlates with a lower affinity for both cellular and viral nucleoside kinases, highlighting the critical role of the N3 position in enzyme recognition and activation. guidetopharmacology.org An exception noted is N-3-(methyl)-Thd, which maintained high cytostatic activity for murine leukemia L1210 cells despite N3 substitution. guidetopharmacology.org

This compound has been investigated for its ability to modulate cellular pathways, particularly in the context of antiviral and anticancer applications. Its mechanism of action may involve the inhibition of viral DNA polymerases or its incorporation into viral DNA, leading to chain termination. fishersci.se This disruption of DNA synthesis is particularly relevant for rapidly dividing cells, such as cancer cells, which are more susceptible to such perturbations. fishersci.se

Beyond its potential in antiviral and anticancer research, N3-allylthymidine has demonstrated effects on the central nervous system. Studies in mice have shown that N3-allylthymidine can induce central depressant effects, including the potentiation of pentobarbital-induced sleep and a decrease in spontaneous activity. guidetopharmacology.orgepa.gov This suggests its interaction with cellular pathways involved in neurological function. Furthermore, this compound is recognized as a member of the thymidine family, and its presence or increased concentration in cell culture media has been shown to enhance cell proliferation.

Impact on Enzyme Binding Affinity and Specificity

Structure-Activity Relationships Governing Conformational Preferences and Biological Efficacy

The conformational preferences of this compound, influenced by the N3-allyl substitution, play a significant role in dictating its biological efficacy. The allyl group introduces a degree of flexibility and hydrophobicity to the molecule, which can directly impact its ability to interact with specific biological targets. fishersci.se

The SAR of N3-substituted pyrimidine nucleosides has been explored, revealing that the nature of the substituent at the N3 position is crucial for modulating biological effects. For instance, in studies of N3-substituted uridine derivatives, the introduction of benzyl-related groups at the N3 position was found to increase hypnotic activity, whereas alkyl derivatives did not exhibit such effects. epa.gov Conversely, modifications to the sugar moiety of these nucleosides generally led to a decrease in activity, underscoring the importance of both the N3 substituent and the sugar component for optimal biological response. epa.gov

Similarly, in xanthine (B1682287) derivatives, a good correlation has been observed between the alkyl chain length at the N3 position and the inhibition of c-AMP phosphodiesterase (PDE), indicating that the length of the alkyl chain is a significant determinant of inhibitory activity. These findings collectively emphasize that the specific structural features and their resulting conformational freedom, particularly at the N3 position, are critical factors governing the biological efficacy of this compound and its derivatives.

Biochemical and Cellular Mechanistic Investigations in Vitro

Intracellular Processing and Metabolic Transformations (Non-Human Cell Lines)

Once inside the cell, N(3)-Allylthymidine and its analogs undergo various intracellular processing and metabolic transformations, particularly in non-human cell lines, which are crucial for their activity.

A key metabolic step for many nucleoside analogs is phosphorylation, which often leads to their activation and subsequent intracellular trapping nih.govnih.govresearchgate.netwikipedia.org. Thymidine (B127349) kinases (TKs) are central enzymes in the pyrimidine (B1678525) salvage pathway, catalyzing the transfer of a phosphate (B84403) group from ATP to thymidine, yielding thymidine monophosphate (dTMP) wikipedia.orgebi.ac.uknih.govfrontiersin.org.

N3-substituted thymidine analogs, including 3-carboranyl thymidine analogs (3CTAs), have been extensively studied as substrates for human thymidine kinase 1 (hTK1) nih.govscispace.comnih.govresearchgate.netacs.orgnih.govmolaid.comresearchgate.nethum-ecol.ruresearchgate.net. Many N3-conjugated thymidine derivatives have been shown to be phosphorylated by TK1, with relative phosphorylation rates (rPRs) varying depending on the specific substituent and spacer length nih.govacs.orgnih.govmolaid.comresearchgate.net. For example, some N3-conjugated paclitaxel (B517696) or vinblastine (B1199706) derivatives showed rPRs ranging from 13-68% relative to thymidine nih.gov. Similarly, N3-substituted carboranyl thymidines with and without dihydroxypropyl substituents exhibited phosphorylation rates by TK1 ranging from 11-57% relative to thymidine, with tether lengths of two and five methylene (B1212753) groups often yielding the highest enzyme activities acs.org. Tetrazolyl-type N3-substituted thymidine analogs have also shown good substrate characteristics for hTK1, with rPRs greater than 40% molaid.com.

The phosphorylation by TK1 is a crucial mechanism for the selective accumulation of these compounds in tumor cells, as the resulting negatively charged monophosphate is generally prevented from passively diffusing out of the cell nih.govnih.gov. This process is described as kinase-mediated trapping (KMT) nih.govnih.gov. While TK1 is a primary target, some N3-substituted analogs have also been evaluated as substrates for mitochondrial thymidine kinase 2 (TK2), with some being poor substrates for TK2 researchgate.netacs.org.

The following table summarizes phosphorylation rates for various N3-substituted thymidine analogs relative to thymidine by TK1:

| Analog Type | Relative Phosphorylation Rate (rPR) by TK1 (relative to thymidine) | Source |

| N3-conjugated Paclitaxel or Vinblastine | 13-68% | nih.gov |

| N3-substituted Carboranyl Thymidines (various) | 11-57% | acs.org |

| N3-substituted Aromatic Ring Analogs | 2-6% | nih.gov |

| Tetrazolyl-type N3-substituted Analogs | >40% (up to 52.4%) | molaid.com |

Beyond phosphorylation, nucleoside analogs can undergo other metabolic transformations, including cleavage and derivatization. For N3-substituted thymidine analogs, metabolic stability is a significant consideration. Some N3-substituted thymidine analogs have been shown to be resistant to glycosidic bond cleavage by recombinant Escherichia coli thymidine phosphorylase researchgate.net. This resistance to enzymatic degradation can contribute to their longer biological half-life and improved efficacy. For example, [18F]3, an N3-substituted thymidine analog, demonstrated metabolic stability in vivo, with only a single metabolite observed in plasma and liver samples .

The intracellular environment can also influence the derivatization of these compounds. The N3 position of thymidine appears to be positioned towards the surface of the thymidine kinase enzyme, potentially allowing for bulky substituents at this position, albeit sometimes with a loss of hydrogen bonding researchgate.net. This structural flexibility at the N3 position can influence how the compound interacts with cellular enzymes and undergoes further modifications within cellular compartments.

Advanced Spectroscopic and Structural Elucidation Techniques for N 3 Allylthymidine

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. It provides unambiguous, accurate, and reliable structural parameters, which are fundamental for understanding molecular interactions and for rational drug design. researchgate.net The process typically begins with the crystallization of the molecule of interest to produce single crystals suitable for X-ray diffraction. researchgate.net

Elucidation of Conformational States in Solid-State

The solid-state conformation of a molecule, as revealed by X-ray crystallography, provides insights into its preferred three-dimensional arrangement in a crystalline environment. This can be influenced by intramolecular interactions (e.g., hydrogen bonding, steric hindrance) and intermolecular packing forces within the crystal lattice. srce.hr For nucleosides, key conformational parameters include the puckering of the deoxyribose sugar ring (e.g., C2'-endo, C3'-endo), the torsion angle around the N-glycosidic bond (χ, defining syn or anti orientation of the base relative to the sugar), and the conformation of the exocyclic C4'-C5' bond. ontosight.ai The presence of an allyl group at the N3 position in N(3)-Allylthymidine could introduce specific conformational preferences or flexibility compared to unsubstituted thymidine (B127349), which X-ray analysis would reveal. ontosight.ai

For example, conformational analysis of 2',3'-lyxoanhydrothymidine, a conformationally restricted thymidine derivative, revealed distinct sugar puckers and N-glycosidic bond conformations (anti and high-syn) for crystallographically independent molecules within the unit cell, highlighting the ability of X-ray analysis to capture different conformational states in the solid state. ontosight.ai

Co-crystallization Studies with Target Enzymes or Nucleic Acids

Co-crystallization involves crystallizing the small molecule (ligand) with a macromolecular target, such as an enzyme or nucleic acid, to understand their binding interactions at an atomic level. medipol.edu.trjmcs.org.mx This approach is invaluable for elucidating the precise binding mode, identifying key intermolecular contacts (e.g., hydrogen bonds, hydrophobic interactions), and observing any induced conformational changes in either the ligand or the macromolecule upon complex formation. researchgate.net

For this compound, co-crystallization with relevant enzymes (e.g., viral DNA polymerases, thymidine kinases) or nucleic acid targets could provide critical information on its mechanism of action as an antiviral or anticancer agent. ontosight.aicdnsciencepub.comnih.gov Such studies could reveal how the allyl modification impacts its recognition and binding compared to natural thymidine. While no specific co-crystallization studies involving this compound were found, the technique is routinely applied to nucleoside analogs to understand their interactions with biological targets. cdnsciencepub.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure, conformation, and dynamics of molecules in solution. srce.hrresearchgate.net Unlike X-ray crystallography, which provides a static snapshot in the solid state, NMR offers insights into the dynamic behavior and conformational flexibility of molecules in a more physiologically relevant environment. nih.govsrce.hr

Conformational Analysis and Dynamics in Solution

NMR spectroscopy is uniquely suited for investigating the conformational analysis and dynamics of molecules in solution. researchgate.net It can characterize dynamic processes occurring over a wide range of timescales, from picoseconds to milliseconds and even seconds to minutes. researchgate.net Techniques such as Nuclear Overhauser Effect (NOE) experiments, J-coupling analysis, and relaxation measurements provide information about interatomic distances, torsion angles, and molecular motions.

For this compound, solution NMR could reveal:

Sugar Puckering: Analysis of vicinal coupling constants (e.g., between H1' and H2'/H2'' protons) can provide insights into the preferred sugar puckering conformation (e.g., C2'-endo, C3'-endo), which is crucial for nucleoside function. srce.hr

N-Glycosidic Torsion Angle (χ): NOE correlations between base and sugar protons can help determine the preferred orientation of the thymine (B56734) base relative to the deoxyribose sugar (syn or anti).

Allyl Group Conformation and Dynamics: The flexibility of the allyl group and its rotational preferences around the N3-C(allyl) bond could be investigated using various NMR experiments. Changes in chemical shifts or line shapes with temperature could indicate conformational exchange processes.

Applications of N 3 Allylthymidine As a Biochemical Probe and Research Tool

Development of Modified Oligonucleotides for Biochemical and Molecular Biology Studies

The chemical structure of N(3)-Allylthymidine, particularly its modifiable allyl group, makes it a valuable building block for the development of modified oligonucleotides. These modified oligonucleotides are essential in various biochemical and molecular biology studies, serving purposes ranging from structural and functional analysis of nucleic acids to diagnostic and therapeutic applications nih.govnih.gov.

The ability to synthesize oligonucleotides containing this compound, as demonstrated in its use for sequencing applications, highlights its potential for creating custom DNA probes or primers with specific chemical handles pnas.org. The allyl group can be further functionalized post-synthesis, allowing for the attachment of various labels (e.g., fluorescent dyes, biotin) or other chemical moieties nih.gov. This capability enables researchers to design oligonucleotides with tailored properties for applications such as:

Probing nucleic acid structure and interactions: Modified oligonucleotides can be used to study DNA-protein interactions, DNA-ligand binding, and the structural dynamics of nucleic acids.

Developing diagnostic tools: Oligonucleotides with specific modifications can enhance detection sensitivity and specificity in diagnostic assays.

Creating novel molecular tools: The introduction of this compound can lead to the development of new tools for molecular cloning, gene editing, or synthetic biology.

The precise incorporation and controlled removal of the allyl group provide a level of control over oligonucleotide function that is highly desirable in advanced biochemical and molecular biology research.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of N(3)-Allylthymidine relevant to experimental design?

- Methodological Answer : Begin by analyzing the compound’s molecular formula (C₁₂H₁₆N₂O₅), molecular weight (268.27 g/mol), and functional groups (allyl moiety at N3, thymidine backbone) to predict solubility, stability, and reactivity. Use computational tools (e.g., ChemDraw, Gaussian) to model steric effects of the allyl group on nucleoside conformation . Validate predictions experimentally via:

- HPLC for purity (>98% by area) .

- NMR (¹H/¹³C) to confirm substitution at N3 and allyl group integrity .

- Thermogravimetric analysis (TGA) to assess thermal stability under storage conditions .

Q. How can researchers synthesize and characterize this compound with high reproducibility?

- Methodological Answer : Follow a validated nucleoside alkylation protocol:

React thymidine with allyl bromide in anhydrous DMF under inert atmosphere, using NaH as a base .

Monitor reaction progress via TLC (Rf ~0.5 in CH₂Cl₂:MeOH 9:1).

Purify via column chromatography (silica gel, gradient elution) and confirm product identity via mass spectrometry (ESI-MS) and 2D NMR (e.g., HSQC to resolve allyl-thymidine coupling) .

- Critical Note : Document reaction conditions (temperature, solvent purity) to address batch-to-batch variability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation risks; monitor airborne particles with real-time sensors .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber vials at -20°C under anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers investigate the enzymatic incorporation of this compound into DNA/RNA strands?

- Methodological Answer :

- In vitro Assays : Use DNA polymerases (e.g., Taq, Klenow fragment) or reverse transcriptases in primer-extension assays with dNTP mixtures containing this compound. Analyze products via gel electrophoresis or Sanger sequencing to detect termination or misincorporation .

- Kinetic Studies : Perform Michaelis-Menten analysis (kcat/Km) to compare incorporation efficiency with natural thymidine .

- Structural Insights : Conduct X-ray crystallography or cryo-EM of polymerase-N(3)-Allylthymidine complexes to identify steric clashes or hydrogen-bonding disruptions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like cell type (e.g., cancer vs. primary cells), concentration ranges, and assay endpoints (e.g., IC₅₀ vs. apoptosis markers) .

- Dose-Response Validation : Replicate conflicting experiments with standardized protocols (e.g., CLSI guidelines) and include internal controls (e.g., thymidine as a reference) .

- Mechanistic Profiling : Use RNA-seq or metabolomics to identify off-target effects (e.g., nucleotide pool imbalance) that may explain divergent results .

Q. How can this compound be modified to enhance its utility in targeted drug delivery systems?

- Methodological Answer :

- Conjugation Chemistry : Attach PEG linkers or tumor-targeting peptides (e.g., RGD motifs) via the allyl group’s terminal double bond using thiol-ene "click" chemistry .

- Prodrug Design : Synthesize phosphoramidate prodrugs to improve cellular uptake; validate hydrolysis rates in simulated physiological buffers .

- In vivo Testing : Use murine xenograft models with bioluminescence imaging to track drug distribution and efficacy .

Q. What computational and experimental approaches validate the metabolic stability of this compound?

- Methodological Answer :

- In silico Prediction : Apply ADMET tools (e.g., SwissADME) to estimate metabolic pathways (e.g., CYP450-mediated oxidation) .

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .

- Plasma Stability : Measure half-life in human plasma at 37°C; compare with thymidine to assess allyl group’s protective effect .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.